![molecular formula C7H13N3O3 B14589831 2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol CAS No. 61532-84-1](/img/structure/B14589831.png)
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol is a chemical compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a nitromethylidene group attached to a tetrahydropyrimidine ring, which is further connected to an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of unsaturated acyclic amides or ureas. This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure . Another approach involves the use of cyclic precursors, which can undergo intramolecular cyclization to form the desired tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethan-1-ol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitromethylidene group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitromethylidene group, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while reduction of the nitromethylidene group can produce amines.
科学研究应用
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a potential lead compound for the development of new drugs, given its unique structural features. In medicine, it could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities. Additionally, in industry, this compound can be utilized in the development of new materials or as a catalyst in various chemical processes .
作用机制
The mechanism of action of 2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitromethylidene group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects. Additionally, the tetrahydropyrimidine ring may interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
Tetrahydropyrimidin-2(1H)-one: This compound shares the tetrahydropyrimidine ring structure but lacks the nitromethylidene and ethan-1-ol groups.
2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]methanol: Similar to the target compound but with a methanol group instead of ethan-1-ol.
Uniqueness
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol is unique due to the presence of both the nitromethylidene and ethan-1-ol groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
61532-84-1 |
|---|---|
分子式 |
C7H13N3O3 |
分子量 |
187.20 g/mol |
IUPAC 名称 |
2-[2-(nitromethylidene)-1,3-diazinan-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O3/c11-5-4-9-3-1-2-8-7(9)6-10(12)13/h6,8,11H,1-5H2 |
InChI 键 |
OIXJJUYTTQAOLG-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=C[N+](=O)[O-])N(C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


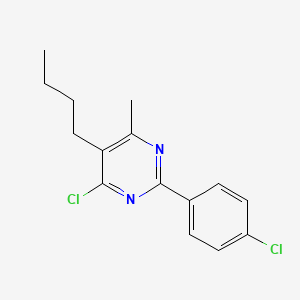

propanedioate](/img/structure/B14589763.png)
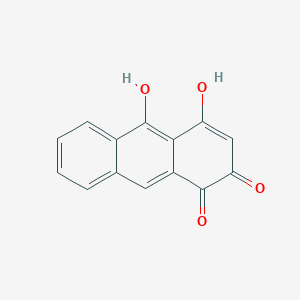
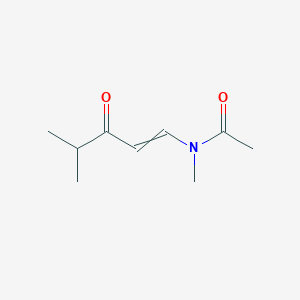
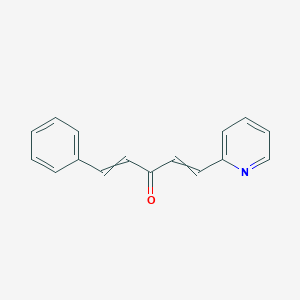
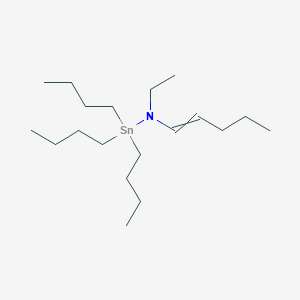
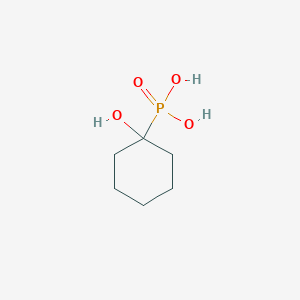


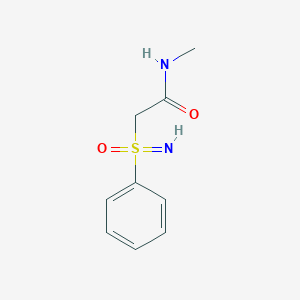
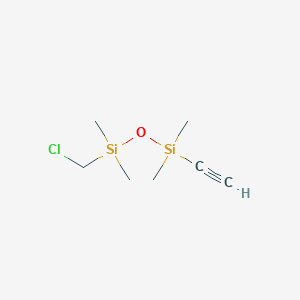
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)

